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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335 Get Quote

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

This guide provides a comprehensive overview of ethyl 2-methyl-4-pentenoate (CAS 53399-

81-8), tailored for researchers, scientists, and professionals in drug development. It covers the

compound's structural and physicochemical properties, spectroscopic data, and detailed

synthesis protocols.

Compound Identification and Structure
Ethyl 2-methyl-4-pentenoate is a fatty acid ester recognized for its fruity aroma.[1] It is utilized

in the flavor and fragrance industry and serves as a potential building block in organic

synthesis.[1]

Structural Formula:

The linear formula for ethyl 2-methyl-4-pentenoate is H₂C=CHCH₂CH(CH₃)CO₂C₂H₅.[2]

Table 1: Structural and Chemical Identifiers
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Identifier Value

IUPAC Name ethyl 2-methylpent-4-enoate[2]

CAS Number 53399-81-8[2]

Molecular Formula C₈H₁₄O₂[2]

Molecular Weight 142.20 g/mol [2]

SMILES CCOC(=O)C(C)CC=C[2]

| InChI Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[2] |

Physicochemical Properties
The physical and chemical properties of ethyl 2-methyl-4-pentenoate are summarized below.

This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property Value Source(s)

Appearance Colorless to Yellow Liquid [1]

Density 0.873 g/mL at 25 °C [3]

Boiling Point 153-155 °C [3]

Refractive Index n20/D 1.417 [3]

Flash Point 41 °C (105.8 °F) - closed cup [2]

Solubility
Insoluble in water; soluble in

ethanol and non-volatile oils.
[3]

| Vapor Pressure | 3.25 mmHg at 25 °C |[3] |

Spectroscopic Data
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Spectroscopic data is critical for the structural elucidation and purity assessment of ethyl 2-
methyl-4-pentenoate. While detailed peak lists are best viewed in spectral databases, this

section summarizes the key expected characteristics.

Table 3: Summary of Spectroscopic Data

Technique Description

¹H NMR

Spectra are available in databases such
as PubChem and SpectraBase. Key
signals would include multiplets for the
vinyl protons (H₂C=CH-), a multiplet for
the allylic protons (-CH₂-), a multiplet for
the chiral proton (-CH(CH₃)-), a quartet
and a triplet for the ethyl ester group (-
OCH₂CH₃), and a doublet for the methyl
group (-CH(CH₃)-).[2]

¹³C NMR

Spectral data is available for viewing in public

databases. Expected signals would include

peaks for the carbonyl carbon of the ester, the

vinyl carbons, the chiral carbon, the allylic

carbon, the carbons of the ethyl group, and the

methyl carbon.[2]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic

absorption bands. Key peaks include a strong

C=O stretching vibration for the ester group

(around 1735 cm⁻¹), C-O stretching vibrations

(around 1100-1200 cm⁻¹), C=C stretching for

the alkene (around 1640 cm⁻¹), and C-H

stretching for both sp² (above 3000 cm⁻¹) and

sp³ (below 3000 cm⁻¹) hybridized carbons.[2][4]

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z

= 142. Common fragmentation patterns for esters would be observed, including the loss of the

ethoxy group (-OC₂H₅, m/z = 45) or the ethyl group (-C₂H₅, m/z = 29), and rearrangements like

the McLafferty rearrangement.[4][5] |
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Full spectral data can be accessed through databases like PubChem[2] and the NIST

Chemistry WebBook.[2]

Experimental Protocols: Synthesis
Two primary methods for the synthesis of ethyl 2-methyl-4-pentenoate are described in the

literature.

Synthesis via Claisen Rearrangement
This method involves the reaction of triethyl orthopropionate with allyl alcohol.

Reactants:

Triethyl orthopropionate

Allyl alcohol

Phosphoric acid (catalyst)

Procedure:

A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the

presence of a catalytic amount of phosphoric acid. Note: Specific temperature and

pressure conditions are not detailed in the available literature.

After the reaction, the autoclave is cooled and opened. Sodium bicarbonate (12.6 g) is

added to neutralize the phosphoric acid catalyst.[3]

A still base, such as Primol (30 g), is added to the reaction mixture.[3]

The product is isolated via fractional distillation. A preliminary distillation at atmospheric

pressure up to 129 °C removes ethanol and ethyl propionate byproducts.[3]

The final product, ethyl 2-methyl-4-pentenoate, is then distilled under reduced pressure

(40 mm Hg) at 75 °C.[3]
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Yield: A reported yield for this method is 73.5%, based on the amount of triethyl

orthopropionate used.[3]

Synthesis via Selective Hydrogenation
This protocol involves the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

Reactant:

Ethyl 2-methyl-3,4-pentadienoate

Reagents and Catalyst:

Hydrogen (H₂) gas

Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or Palladium on

Carbon (Pd/C)

Inert solvent (e.g., ethanol) (optional)

Procedure:

The starting material, ethyl 2-methyl-3,4-pentadienoate, is dissolved in an inert solvent like

ethanol, if used.

The catalyst (e.g., Lindlar catalyst, 5% Pd) is added to the mixture. The catalyst loading

can range from 0.125% to 2.0%.[6]

The reaction vessel is purged with hydrogen gas, and the reaction is conducted under a

hydrogen pressure of 5 to 50 psig (20 psig is preferred to minimize side products).[6]

The reaction is maintained at a temperature between 10 °C and 50 °C (a range of 25-35

°C is preferred). External cooling may be necessary as the reaction is exothermic.[6]

The reaction progress is monitored until the starting material is consumed.

Upon completion, the catalyst is removed by filtration.
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The solvent is removed under reduced pressure. The resulting product is a mixture of

ethyl 2-methyl-4-pentenoate and ethyl 2-methyl-cis-3-pentenoate.[6]

The desired product can be separated and purified from the mixture by fractional

distillation.[6]

Visualization of Synthesis Pathway
The following diagram illustrates the synthetic workflow for the selective hydrogenation of ethyl

2-methyl-3,4-pentadienoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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